Alpha/beta-Hydrolase-IN-1 is a member of the alpha/beta hydrolase fold superfamily, a diverse group of enzymes characterized by their ability to catalyze hydrolytic reactions. These enzymes are prevalent in various biological systems and play crucial roles in metabolic processes. The alpha/beta hydrolase fold is recognized for its structural versatility and includes enzymes such as lipases, esterases, and proteases, which are involved in breaking down esters and peptides through hydrolysis.
Alpha/beta-Hydrolase-IN-1 is classified under the alpha/beta hydrolase superfamily, which encompasses a wide range of enzymes that share a common structural motif. This family is significant due to its large number of members and diverse functionalities, including roles in lipid metabolism, signal transduction, and detoxification processes. The classification of these enzymes is based on their structural features, particularly the presence of a catalytic triad composed of serine, histidine, and aspartate residues that facilitate their catalytic activity .
The synthesis of alpha/beta-Hydrolase-IN-1 typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector and introduced into a suitable host organism, often Escherichia coli. Following transformation, the host cells are cultured, and the enzyme is expressed.
The purification process generally includes several steps:
Alpha/beta-Hydrolase-IN-1 exhibits a characteristic structure comprising an eight-stranded beta-sheet surrounded by alpha-helices. This arrangement forms the core of the enzyme's active site where catalysis occurs. The conserved catalytic triad (serine, histidine, aspartate) is strategically positioned within this structure to facilitate substrate binding and hydrolysis.
The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal critical details about substrate interactions and enzyme dynamics during catalysis .
Alpha/beta-Hydrolase-IN-1 primarily catalyzes hydrolysis reactions involving ester bonds in lipids and other substrates. The mechanism typically involves the formation of a tetrahedral intermediate during substrate binding, followed by the breakdown of this intermediate to release products.
The catalytic mechanism involves:
The mechanism of action for alpha/beta-Hydrolase-IN-1 involves several key steps:
Alpha/beta-Hydrolase-IN-1 typically exhibits high stability across a range of temperatures and pH levels, making it suitable for various biochemical applications.
The enzyme's activity can be influenced by factors such as substrate concentration, temperature, pH, and the presence of inhibitors or activators. Kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) can be determined through standard enzyme kinetics assays .
Alpha/beta-Hydrolase-IN-1 has several scientific applications:
The α/β-hydrolase (ABH) superfamily represents a ubiquitous and evolutionarily ancient protein fold characterized by a highly conserved tertiary structure despite minimal sequence homology across its members. This architectural framework consists of a core 8-stranded β-sheet (mostly parallel) surrounded by amphipathic α-helices, forming a canonical "α/β-hydrolase fold" [1] [3]. A defining feature is the catalytic triad, typically composed of nucleophile-acid-histidine residues, positioned on loops connecting secondary structural elements. The nucleophile (serine, cysteine, or aspartate) resides in a sharp nucleophile elbow after β-strand 5, while the acidic residue (aspartate/glutamate) follows β-strand 7, and the histidine is located after the C-terminal β-strand [1] [4]. This arrangement facilitates diverse hydrolytic reactions through a conserved mechanism involving nucleophilic attack on the substrate carbonyl carbon, formation of a tetrahedral intermediate stabilized by an oxyanion hole, and subsequent acyl-enzyme intermediate hydrolysis [4] [8].
Table 1: Core Structural and Catalytic Features of the α/β-Hydrolase Fold
Feature | Description | Functional Significance |
---|---|---|
Core Structure | 8-stranded β-sheet (mostly parallel, left-handed superhelical twist) surrounded by α-helices | Provides a stable scaffold accommodating functional diversification [1] [3] |
Catalytic Triad | Nucleophile (Ser, Cys, Asp) - Acid (Asp/Glu) - His; conserved spatial arrangement | Enables nucleophilic catalysis of ester, amide, thioester, or C-C bonds [4] [8] |
Nucleophile Elbow | Sharp turn containing the nucleophile residue (motif: G-X-S-X-G or variants) | Positions nucleophile for attack; conformational flexibility aids catalysis [1] [4] |
Oxyanion Hole | Formed by backbone NH groups (e.g., from residues after nucleophile, Gly/Asp) or modified residues (Thr) | Stabilizes the tetrahedral transition state intermediate [5] [6] |
Structural Variations | Insertions/deletions in loops (e.g., lid domains near active site), variations in β-strand twisting | Modulates substrate access, specificity, and regio-selectivity [1] [4] |
Functional diversity within the superfamily arises from structural embellishments to this core fold. Large insertions, particularly after β-strands β3, β4, β6, β7, or β8, form lid domains or cap structures that regulate substrate access to the buried active site. These lids can exist in "open" or "closed" conformations, crucial for interfacial activation in lipases or gating substrate entry in other enzymes [1] [4]. Furthermore, alterations in the canonical catalytic triad and oxyanion hole composition enable chemistry beyond hydrolysis, including lyase, decarboxylase, and dioxygenase activities [5] [6] [8].
ABH enzymes play indispensable roles across all domains of life, influencing critical metabolic, signaling, and regulatory pathways. Their dysfunction is directly implicated in numerous human pathologies:
Lipid Metabolism & Signaling: ABH enzymes are central regulators of lipid homeostasis. Monoacylglycerol lipases (e.g., MAGL, ABHD6, ABHD12) hydrolyze monoacylglycerols like the endocannabinoid 2-arachidonoylglycerol (2-AG). ABHD6, a membrane-associated serine hydrolase, controls specific pools of 2-AG hydrolysis in the brain and periphery, impacting cannabinoid receptor signaling (CB1/CB2). Beyond endocannabinoids, ABHD6 also hydrolyzes bis(monoacylglycerol)phosphate (BMP) in lysosomes and regulates lysosomal function. Dysregulation of these enzymes contributes to neuroinflammation, neuropathic pain, epilepsy, metabolic syndrome, obesity, and impaired insulin secretion [7] [9]. Phospholipases within the ABH fold generate lipid second messengers (e.g., diacylglycerol, phosphatidic acid) essential for cellular responses [5] [9].
Detoxification & Xenobiotic Metabolism: Enzymes like epoxide hydrolases and dehalogenases mitigate cellular damage from reactive electrophiles and halogenated compounds. Haloalkane dehalogenases are critical for environmental detoxification [4] [8].
Plant Physiology & Defense: The ABH fold exhibits remarkable functional plasticity in plants. Hydroxynitrile lyases (HNLs) like those from Manihot esculenta (cassava) cleave cyanogenic glycosides to release toxic hydrogen cyanide as a defense against herbivory, utilizing a modified catalytic mechanism [5] [6] [8]. Salicylic Acid Binding Protein 2 (SABP2), a methyl salicylate esterase, is essential for converting inactive methyl salicylate to active salicylic acid, a key hormone in plant systemic acquired resistance (SAR) against pathogens [5] [6]. Methyl ketone synthase 1 (MKS1) catalyzes the decarboxylation of β-keto fatty acids to produce defensive methyl ketones in tomato, employing a non-canonical catalytic triad (Thr-His-Asn instead of Ser-His-Asp) [5] [8]. Furthermore, the ABH fold serves as a ligand receptor in phytohormone signaling pathways (e.g., gibberellin receptor GID1, strigolactone receptor D14, karrikin receptor KAI2) [6] [8].
Neurotransmission: Acetylcholinesterase (AChE), a classic ABH enzyme, terminates neuronal signaling by hydrolyzing the neurotransmitter acetylcholine at synapses. Its inhibition is a therapeutic strategy for diseases like Alzheimer's, but its dysfunction contributes to cholinergic deficiency [1] [4].
Cancer & Inflammation: Overexpression of MAGL and ABHD6 in certain cancers promotes tumor aggressiveness by providing free fatty acids for pro-inflammatory eicosanoid production and energy metabolism, creating a tumor-promoting microenvironment [7] [9].
Table 2: Pathophysiological Roles of Select ABH Enzyme Targets
ABH Enzyme | Primary Substrate/Function | Associated Pathologies/Processes | References |
---|---|---|---|
ABHD6 | Hydrolysis of 2-AG, BMP; regulates MAG pools | Epilepsy, neuroinflammation, neuropathic pain, obesity, type 2 diabetes, insulin secretion defects, cancer progression | [7] [9] |
MAGL | Major 2-AG hydrolase; regulates AA pools | Neuroinflammation, neuropathic pain, cancer progression | [7] [9] |
AChE | Hydrolysis of acetylcholine | Neurodegenerative diseases (e.g., Alzheimer's disease) | [1] [4] |
SABP2 | Methyl salicylate esterase; activates salicylic acid | Plant immune defense deficiency | [5] [6] |
HNLs | Cyanogenic glycoside cleavage (C-C bond lyase) | Plant defense against herbivores | [5] [6] [8] |
MKS1 | β-Keto fatty acid decarboxylase | Plant defense against herbivores | [5] [8] |
The compelling biological and pathological significance of ABH enzymes underscores their potential as therapeutic targets. Alpha/Beta-Hydrolase-IN-1 represents a rationally designed chemical probe or therapeutic candidate developed to selectively modulate the activity of specific ABH enzyme(s), likely within the ABHD subfamily (e.g., ABHD6) or related lipid hydrolases, given the compound naming convention and established focus on these targets. The rationale for its development encompasses several key biochemical and pharmacological imperatives:
Targeting Specific Pathological Pools: Enzymes like ABHD6 often regulate spatially and functionally distinct substrate pools compared to related enzymes (e.g., MAGL). While MAGL accounts for ~85% of brain 2-AG hydrolysis, ABHD6 (~4%) controls specific signaling pools near synapses and plasma membrane ion channels like GABAA receptors. Inhibiting ABHD6 (Alpha/Beta-Hydrolase-IN-1's potential target) could modulate these specific pools, offering therapeutic effects (e.g., anticonvulsant, anti-inflammatory) potentially with fewer side effects than broader MAGL inhibition [7] [9].
Addressing Complex Disease Pathogenesis: Diseases like metabolic syndrome, epilepsy, and cancer involve multifactorial dysregulation where ABH enzymes play contributory roles. For instance, ABHD6 inhibition enhances insulin secretion from pancreatic β-cells under stress conditions by preserving monoacylglycerol levels that potentiate glucose-stimulated insulin secretion pathways. In cancer, ABHD6 inhibition may disrupt tumor-promoting lipid networks without globally elevating 2-AG to levels causing CB1 receptor desensitization, a drawback associated with MAGL blockade [7] [9].
Exploiting Structural Plasticity for Selectivity: The conserved core fold combined with variable lid domains and active site architectures provides opportunities to design highly selective inhibitors. Alpha/Beta-Hydrolase-IN-1 likely exploits unique active site features (e.g., specific pocket dimensions, lipophilic channels, or polar residue interactions) of its target enzyme(s) to achieve selectivity over closely related ABH family members, minimizing off-target effects [1] [4] [9]. This could involve targeting emergent structural elements or non-canonical active site features identified in specific ABH enzymes.
Modulating Non-Catalytic Functions: Beyond catalysis, some ABH folds act as ligand receptors (e.g., plant hormone receptors GID1, D14, KAI2) [6] [8]. While Alpha/Beta-Hydrolase-IN-1 is primarily designed as an enzyme inhibitor, its development rationale could theoretically extend to modulating receptor functions if targeting similar folds, although its name strongly implies hydrolase inhibition.
Providing Chemical Tools for Target Validation: Selective inhibitors like Alpha/Beta-Hydrolase-IN-1 are essential pharmacological tools to dissect the precise physiological and pathological functions of specific ABH enzymes, especially given the limitations of genetic approaches (e.g., compensation by related enzymes) [9].
Table 3: Rationale for Developing Alpha/Beta-Hydrolase-IN-1 as a Targeted Inhibitor
Rationale Category | Specific Justification | Potential Benefit |
---|---|---|
Pathological Pool Targeting | Selective modulation of ABHD6-controlled 2-AG/BMP pools distinct from MAGL-regulated pools | Targeted therapeutic effects (e.g., anticonvulsant, insulin secretion boost) with reduced side effect profile |
Complex Disease Modulation | Intervention in multifactorial diseases (metabolic syndrome, cancer) by disrupting specific lipid signaling nodes (e.g., ABHD6 in β-cell function, tumor lipid networks) | Addressing underlying metabolic drivers of disease |
Structural Selectivity | Exploitation of unique active site architecture of target ABH enzyme(s) (e.g., lid domains, pocket topology, accessory binding sites) | High target specificity minimizing off-target inhibition of related ABH enzymes |
Functional Dissection Tool | Use as a chemical probe to elucidate the (patho)physiological roles of specific, potentially understudied ABH enzymes | Improved understanding of ABH biology and validation of novel therapeutic targets |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: